
Phycoerythrobilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phycoerythrobilin is a complex organic compound with a unique structure. This compound is characterized by multiple pyrrole rings and various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phycoerythrobilin involves multiple steps, including the formation of pyrrole rings and the introduction of various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substituents can be introduced into the compound through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Biotechnological Applications
1.1. Natural Pigments and Dyes
Phycoerythrobilin is utilized as a natural pigment in various industries due to its vibrant color and stability. It has applications in food coloring, cosmetics, and textiles, offering an eco-friendly alternative to synthetic dyes. The increasing consumer preference for natural products has driven research into optimizing extraction methods from microalgae and cyanobacteria .
1.2. Fluorescent Probes
Recent advancements have highlighted the potential of this compound as a fluorescent probe in biological imaging. Its unique spectral properties enable it to be used in tracking cellular processes and gene expression. For instance, far-red fluorescent proteins derived from this compound have shown promise for deep tissue imaging due to reduced scattering and absorption by endogenous biomolecules .
1.3. Bioactive Compounds
this compound exhibits antioxidant properties, making it valuable in the development of health supplements and functional foods. Studies have indicated its potential role in mitigating oxidative stress, which is linked to various chronic diseases . Additionally, compounds derived from cyanobacteria containing this compound have demonstrated antiviral activity against pathogens like Herpes simplex virus .
Environmental Applications
2.1. Bioremediation
Cyanobacteria that produce this compound can be employed in bioremediation strategies to remove heavy metals and pollutants from aquatic systems. Their ability to absorb and accumulate contaminants makes them suitable candidates for cleaning up polluted water bodies .
2.2. Carbon Sequestration
The photosynthetic efficiency of cyanobacteria enhanced by this compound contributes to carbon fixation processes. This capability is crucial for mitigating climate change impacts by reducing atmospheric CO2 levels through enhanced biomass production .
Mechanism of Action
The mechanism of action of Phycoerythrobilin involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds with similar pyrrole ring structures.
Carboxyethyl Compounds: Compounds with similar carboxyethyl functional groups.
Methylidene Compounds: Compounds with similar methylidene substituents.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for various scientific research applications.
Q & A
Q. Basic: What experimental methods are commonly used to detect and quantify phycoerythrobilin (PEB) in cyanobacterial systems?
PEB detection typically employs a combination of spectroscopic , chromatographic , and mass spectrometry-based techniques . For example:
- UV-Vis spectroscopy identifies PEB via absorption peaks at ~560 nm (PEB) and ~617 nm (phycocyanobilin, PCB) in purified phycobiliproteins (PBPs) .
- SDS-PAGE with Zn²⁺-enhanced fluorescence visualizes covalent PEB attachment to PBP subunits (e.g., CpcA/CpcB) by detecting fluorescence under specific excitation wavelengths (e.g., 312 nm) .
- LC-MS/MS confirms PEB binding to conserved cysteine residues (e.g., Cys84 in CpcA) by analyzing tryptic peptides and matching fragment masses to theoretical values .
For quantification, HPLC separation of bilins coupled with absorbance/fluorescence measurements is standard, with normalization to protein content (mg/mL) .
Q. Basic: What is the functional role of PEB in light-harvesting complexes?
PEB serves as a chromophore in phycoerythrins (PEs) and some phycocyanins (R-PC), transferring absorbed light energy (λmax ~550–570 nm) to downstream PBPs (e.g., phycocyanin, allophycocyanin) via Förster resonance energy transfer (FRET). This expands the photosynthetic light-harvesting range in low-light marine environments . PEB’s covalent attachment to PBPs (via thioether bonds) ensures structural stability and efficient energy transfer .
Q. Advanced: How can researchers resolve contradictions in reported chromophore specificity of lyases for PEB attachment?
Conflicting data on lyase specificity (e.g., E/F-type lyases in Synechocystis vs. Synechococcus) arise from differences in host systems and assay conditions . To address this:
- Comparative mutagenesis : Replace lyase domains (e.g., CpcE/F) between species and assess PEB/PCB incorporation using in vitro reconstitution assays .
- Structural analysis : Use cryo-EM or X-ray crystallography to map lyase-PBP interactions and identify residues critical for bilin recognition .
- Heterologous expression : Test lyase activity in genetically tractable hosts (e.g., Synechocystis pebS strains) under controlled chromophore availability .
Q. Advanced: What physiological impacts arise from introducing heterologous PEB biosynthesis pathways in cyanobacteria?
Engineering Synechocystis with pebS (PEB synthase) alters photosynthetic efficiency and growth dynamics :
- Reduced growth rates under high light due to impaired phycobilisome (PBS) assembly (observed via OD₇₃₀ nm and Chl a quantification) .
- Enhanced PSII activity : Increased oxygen evolution at moderate light intensities (40 µmol photons/m²/s), measured via Clark-type electrodes .
- Free PBPs : CLSM reveals dispersed PEB fluorescence, suggesting incomplete PBS integration, which may disrupt energy transfer .
Methodological note : Use statistical validation (e.g., ANOVA with p ≤ 0.05) to distinguish biological effects from experimental noise .
Q. Advanced: How can researchers reconcile discrepancies in PEB distribution across cyanobacterial lineages (e.g., Prochlorococcus vs. Synechocystis)?
Prochlorococcus retains minimal PEB-containing PEIII despite relying on chlorophyll b-binding Pcb proteins for light harvesting. To investigate:
- Comparative genomics : Identify conserved bilin biosynthesis genes (e.g., pebA/B, pcyA) and regulatory elements in Prochlorococcus SS120 vs. MED4 .
- Metabolite profiling : Quantify PEB and PCB levels in mutants lacking PEIII to assess functional redundancy .
- Evolutionary analysis : Apply phylogenomic tools (e.g., MEGA7) to trace bilin pathway gene losses/gains in marine vs. freshwater cyanobacteria .
Q. Basic: What bioinformatics tools are essential for studying PEB biosynthesis pathways?
- Genome annotation : Use RAST or Prokka to identify bilin-related genes (e.g., ho1, pebS) in newly sequenced cyanobacteria .
- Sequence alignment : Tools like Clustal Omega or MUSCLE reveal conserved residues in bilin lyases (e.g., CpcE/F) across species .
- Phylogenetic analysis : Construct gene trees (via MEGA7) to infer horizontal gene transfer events in PEB biosynthesis .
Q. Advanced: What experimental designs mitigate challenges in studying PEB-protein interactions in vivo?
- Controlled chromophore pools : Use Δho1/pebS mutants to limit endogenous bilin diversity .
- Time-resolved fluorescence : Track energy transfer efficiency in PBS mutants using picosecond fluorescence spectroscopy .
- Cross-linking mass spectrometry : Map PEB binding sites on PBPs under native conditions .
Properties
CAS No. |
18097-67-1 |
---|---|
Molecular Formula |
C12H15NO5S |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14+,29-15+ |
InChI Key |
GLWKVDXAQHCAIO-CDHJOLGUSA-N |
SMILES |
CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Isomeric SMILES |
C/C=C\1/C(C(=O)N=C1/C=C/2\C(=C(/C(=C\C3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
Canonical SMILES |
CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Synonyms |
phycoerythrobilin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.